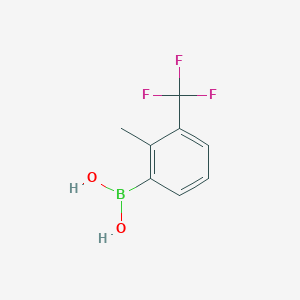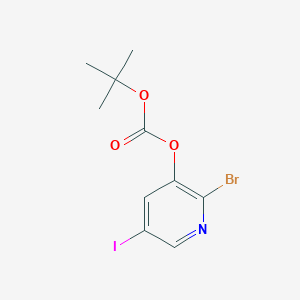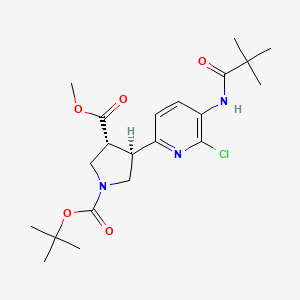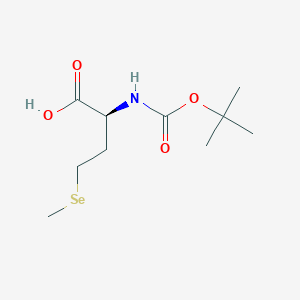
2-Methyl-3-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a precursor commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-Methyl-3-(trifluoromethyl)phenylboronic acid involves running a tenfold residence time, after which samples are collected and analyzed in GC-MS . It is also used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)phenylboronic acid is C8H8BF3O2 . The molecular weight is 203.96 g/mol . The InChI is 1S/C8H8BF3O2/c1-5-6 (8 (10,11)12)3-2-4-7 (5)9 (13)14/h2-4,13-14H,1H3 .Chemical Reactions Analysis
2-Methyl-3-(trifluoromethyl)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . It is also used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-(trifluoromethyl)phenylboronic acid include a molecular weight of 203.96 g/mol , hydrogen bond donor count of 2 , hydrogen bond acceptor count of 5 , and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktionen sind eine Art von palladiumkatalysierten Kreuzkupplungsreaktionen, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden. Der Prozess beinhaltet die Reaktion einer Aryl- oder Vinylboronsäure mit einem Aryl- oder Vinylhalogenid .
Aerobe oxidative Kreuzkupplung
Sie ist auch an aeroben oxidativen Kreuzkupplungsreaktionen beteiligt . Dies ist eine Art von Reaktion, bei der zwei verschiedene Kupplungspartner unter Verwendung eines Oxidationsmittels miteinander verbunden werden .
Mikrowellen-gestützte Petasis-Reaktionen
Die Verbindung wird in mikrowellen-gestützten Petasis-Reaktionen verwendet . Dies ist eine mehrkomponentige Reaktion, die eine Boronsäure, ein Amin und eine Carbonylverbindung kombiniert, um ein Aminosäurederivat zu bilden .
Rhodium-katalysierte Additionsreaktionen
Sie wird in rhodium-katalysierten Additionsreaktionen verwendet . Diese Reaktionen beinhalten die Addition einer Boronsäure an ein Aldehyd oder Imin in Gegenwart eines Rhodiumkatalysators .
Synthese biologisch aktiver Moleküle
Die Verbindung wird bei der Synthese biologisch aktiver Moleküle verwendet . Dies kann Pharmazeutika, Agrochemikalien und andere Verbindungen mit biologischer Aktivität umfassen .
Herstellung von 2-Trifluormethylaryl-Derivaten
In Suzuki-Kupplungsreaktionen kann sie zur Herstellung von 2-Trifluormethylaryl- oder Heteroaryl-Derivaten verwendet werden .
Synthese potentieller Antagonisten des Corticotropin-Releasing-Hormons
Sie kann zur Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin, einem potentiellen Antagonisten des Corticotropin-Releasing-Hormons verwendet werden .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-methyl-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-6(8(10,11)12)3-2-4-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYGREFYJFYOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659371 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947533-86-0 | |
| Record name | [2-Methyl-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)



![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)




![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
